REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH:8]=1)[NH2:7].[CH3:12][N:13]([CH3:20])[CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:7][C:6]1[CH:8]=[C:2]([N:17]2[CH2:18][CH2:19][CH:14]([N:13]([CH3:20])[CH3:12])[CH2:15][CH2:16]2)[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10] |f:2.3.4|
|
Name
|
|
Quantity
|
16.9 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
18.5 mmol
|
Type
|
reactant
|
Smiles
|
CN(C1CCNCC1)C
|
Name
|
|
Quantity
|
18.5 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
amine
|
Quantity
|
9.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
Stirring at 140° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate collected by filtration
|
Type
|
WASH
|
Details
|
The product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1[N+](=O)[O-])N1CCC(CC1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |